CUR61414 is a synthetic small molecule identified through a high-throughput screening effort aimed at finding inhibitors of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in embryonic development and tissue homeostasis, but its aberrant activation is implicated in various cancers. [, , , , ] CUR61414 specifically targets the Smoothened (Smo) protein, a key transmembrane receptor in the Hh pathway. [, , , , ] By inhibiting Smo, CUR61414 disrupts Hh signaling and downstream effects.
Future Directions
Improved Delivery Systems: Developing novel topical formulations and delivery methods to enhance skin penetration and residence time could potentially improve the clinical efficacy of CUR61414 for BCC. []
Combination Therapies: Investigating the synergistic effects of CUR61414 with other anticancer agents, particularly those targeting different pathways involved in tumorigenesis, could lead to more effective treatment strategies. []
Overcoming Resistance: Studying the mechanisms of resistance to SMO antagonists like CUR61414 and identifying ways to overcome them could enhance their therapeutic potential. []
Related Compounds
Cyclopamine
Compound Description: Cyclopamine is a naturally occurring steroidal alkaloid originally isolated from the corn lily plant (Veratrum californicum). It acts as a Hedgehog (Hh) signaling pathway antagonist by directly binding to and inhibiting the Smoothened (SMO) receptor [, , , ].
GDC-0449 (Vismodegib)
Compound Description: GDC-0449, commercially known as Vismodegib, is a first-in-class, orally bioavailable small-molecule inhibitor of the SMO receptor. It has been approved for the treatment of advanced basal cell carcinoma (BCC) [, ].
Relevance: GDC-0449 is a clinically approved SMO antagonist, highlighting the therapeutic potential of targeting the Hh pathway, similar to CUR61414 [, ]. Both compounds are small molecules targeting SMO, although they differ in their chemical structures and pharmacological properties. GDC-0449's clinical success provides valuable context for the development of other Hh pathway inhibitors like CUR61414.
LDE225 (Sonidegib)
Compound Description: LDE225, marketed as Sonidegib, is another orally available small-molecule inhibitor of SMO. Like GDC-0449, it has also received approval for treating locally advanced BCC [, ].
Relevance: LDE225 represents another example of a clinically successful SMO antagonist, alongside CUR61414 [, ]. While both target SMO and share a similar mechanism of action, they possess distinct chemical structures and pharmacological profiles. LDE225's clinical use further emphasizes the therapeutic value of inhibiting the Hh pathway, which CUR61414 also aims to achieve.
SANT-1
Compound Description: SANT-1 is a synthetic small molecule that acts as a potent and selective antagonist of SMO [, , ]. It exhibits anti-tumor activity in preclinical models of Hh-dependent cancers.
Relevance: SANT-1 is structurally unrelated to CUR61414 but shares its mechanism of action as a SMO antagonist [, , ]. The existence of multiple chemically distinct SMO inhibitors highlights the possibility of identifying even more potent and selective compounds with improved pharmacological properties compared to CUR61414.
25-Hydroxycholesterol (25-HC)
Compound Description: 25-Hydroxycholesterol is an oxysterol that plays a role in cholesterol homeostasis. It has been shown to inhibit adipogenic differentiation and modulate the expression of Hedgehog pathway genes in some cell types [].
Relevance: Unlike CUR61414, which directly targets SMO, 25-HC's impact on the Hh pathway is indirect and potentially context-dependent []. Research suggests that 25-HC's anti-adipogenic effects might not be mediated through the canonical Hh pathway. This comparison underscores the complexity of the Hh pathway and the potential for diverse mechanisms of modulation, as opposed to CUR61414's direct SMO inhibition.
GANT61
Compound Description: GANT61 is a small molecule that inhibits the GLI family of transcription factors, which are downstream effectors of the Hedgehog signaling pathway [].
Relevance: While CUR61414 targets SMO, GANT61 acts downstream by inhibiting GLI transcription factors []. This difference highlights the possibility of targeting different components of the Hh pathway for therapeutic intervention. GANT61's activity in blocking Hh signaling downstream of SMO underscores potential alternative approaches to modulate the pathway, compared to CUR61414's specific targeting of SMO.
IPI-926 (Saridegib)
Compound Description: IPI-926, also known as Saridegib, is a semi-synthetic derivative of cyclopamine. It is a potent SMO inhibitor that has entered clinical trials for various cancers [].
Itraconazole
Compound Description: Itraconazole is an antifungal medication that inhibits the synthesis of ergosterol in fungal cell membranes. Interestingly, it has also been shown to inhibit SMO and the Hedgehog signaling pathway [, ].
Relevance: Itraconazole's off-target activity against SMO highlights the potential for identifying Hh pathway inhibitors from existing drugs with different primary targets, unlike CUR61414, which was specifically designed as a SMO inhibitor [, ]. This finding underscores the need to consider potential off-target effects of both existing and novel drugs on the Hh pathway.
BMS-833923
Compound Description: BMS-833923 is a potent and selective SMO antagonist that has been investigated in clinical trials for the treatment of various cancers [].
Relevance: BMS-833923's development as a potential cancer therapy underscores the ongoing interest in targeting SMO, similar to CUR61414 []. Despite reaching clinical trials, BMS-833923 was ultimately discontinued, highlighting the challenges associated with developing safe and effective SMO inhibitors for clinical use.
MRT-83
Compound Description: MRT-83 is a small-molecule SMO antagonist identified through virtual screening and structure-activity relationship studies [, ]. It exhibits potent inhibition of Hh signaling in vitro.
Relevance: MRT-83 represents an example of a novel SMO inhibitor discovered through rational drug design approaches, similar to CUR61414 [, ]. Its identification highlights the power of such methods in discovering new chemical entities targeting the Hh pathway.
Classification
CUR 61414 falls under the category of small-molecule inhibitors. It specifically targets the Hedgehog signaling pathway, which is often implicated in the progression of certain cancers, including basal cell carcinoma and medulloblastoma. The compound is classified as a chemical inhibitor with a focus on oncological applications.
Synthesis Analysis
The synthesis of CUR 61414 involves several steps that have been optimized for yield and purity. Although specific synthetic routes can vary, the general approach includes:
Starting Materials: Typically derived from commercially available precursors, CUR 61414 synthesis may involve complex organic reactions.
Key Reactions: The synthesis may utilize reactions such as hydroformylation, alkylation, and coupling reactions to construct the core structure of CUR 61414.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological evaluations.
The synthesis parameters are crucial for achieving optimal yields and minimizing by-products, which can affect the compound's efficacy and safety profile.
Molecular Structure Analysis
The molecular structure of CUR 61414 can be described by its chemical formula and specific structural features:
Chemical Formula: C18H19N3O3
Molecular Weight: Approximately 325.36 g/mol
Structural Features: CUR 61414 contains a complex arrangement of aromatic rings and functional groups that contribute to its biological activity. The presence of nitrogen atoms suggests potential interactions with biological targets.
The three-dimensional conformation of CUR 61414 plays a significant role in its ability to bind to target proteins involved in the Hedgehog pathway, influencing its inhibitory action.
Chemical Reactions Analysis
CUR 61414 participates in various chemical reactions that are integral to its mechanism of action:
Inhibition of Hedgehog Signaling: CUR 61414 inhibits the interaction between Smoothened (a key protein in the Hedgehog pathway) and its downstream effectors. This inhibition prevents the transcriptional activation of target genes that promote cell proliferation.
Binding Affinity Studies: Experimental studies have shown that CUR 61414 exhibits significant binding affinity to proteins involved in the Hedgehog signaling cascade, effectively blocking their activity.
These reactions are critical for understanding how CUR 61414 exerts its effects at a molecular level.
Mechanism of Action
The mechanism of action for CUR 61414 primarily involves:
Inhibition of Smoothened: By binding to Smoothened, CUR 61414 prevents it from activating downstream signaling pathways that lead to cell growth and survival.
Impact on Glioma-associated Transcription Factors: The inhibition results in reduced activation of Gli transcription factors, which are crucial for mediating Hedgehog signaling effects on target genes associated with tumor growth.
Research indicates that CUR 61414 effectively reduces cell proliferation in cancer models exhibiting aberrant Hedgehog signaling, demonstrating its potential as a therapeutic agent.
Physical and Chemical Properties Analysis
CUR 61414 possesses several notable physical and chemical properties:
Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range indicative of solid-state stability.
These properties are essential for formulating CUR 61414 into viable therapeutic agents.
Applications
CUR 61414 has several scientific applications, particularly in cancer research:
Cancer Therapeutics: Its primary application lies in targeting tumors associated with the Hedgehog signaling pathway, offering potential treatment options for patients with specific genetic mutations.
Research Tool: It serves as a valuable tool for researchers studying the mechanisms underlying Hedgehog signaling and its role in oncogenesis.
Drug Development: Ongoing studies aim to refine CUR 61414's efficacy and safety profile, paving the way for clinical trials aimed at assessing its therapeutic potential.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CSV0C018875 Hydrochloride is a novel G9a (EHMT2) inhibitor, binding tightly inside the active site cavity of G9a, inhibiting the activity of G9a in both enzyme and cell based assays with much lesser toxicity than BIX-0129.
CSV0C018875 is a novel G9a (EHMT2) inhibitor, binding tightly inside the active site cavity of G9a, inhibiting the activity of G9a in both enzyme and cell based assays with much lesser toxicity than BIX-0129.
CT-1812 is a first-in-class, orally available sigma-2/PGRMC1 antagonist (alpha beta oligomer receptor antagonist), is being developed by Cognition. sCT-1812 is a novel therapeutic candidate for Alzheimer's disease.
1-(11-(Dodecylamino)-10-hydroxyundecyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione is an oxopurine. CT-2584 has been used in trials studying the treatment of Prostate Cancer. CT2584 is a lipid metabolism and phosphatidic acid modulator, with potential antineoplastic activity. Upon administration, CT-2584 inhibits phospholipid signaling which may inhibit tumor cell proliferation.
DDOH is a metabolite of DDT and forms conjugates with palmitic acid in DDT-treated female rats. 2,2-bis(4-chlorophenyl)ethanol is a organochlorine compound that is 4,4'-dichlorodiphenylmethane in which one of the methylene hydrogens is replaced by a hydroxymethyl group. It has a role as a xenobiotic metabolite. It is a primary alcohol and a member of monochlorobenzenes. It derives from a 4,4'-dichlorodiphenylmethane.